Cas no 811-68-7 (Silver(I) Trifluoromethanethiolate)

Silver(I) Trifluoromethanethiolate structure
811-68-7 structure
Nom du produit:Silver(I) Trifluoromethanethiolate
Numéro CAS:811-68-7
Le MF:CHAgF3S
Mégawatts:209.947051763535
MDL:MFCD25563234
CID:729487
PubChem ID:354333285

Silver(I) Trifluoromethanethiolate Propriétés chimiques et physiques

Nom et identifiant

    • Methanethiol,1,1,1-trifluoro-, silver(1+) salt (1:1)
    • Silver(I) Trifluoromethanethiolate
    • (TrifluoroMethylthio) silver(I)
    • silver,trifluoromethanethiol
    • Methanethiol,silver(1+) salt
    • Silbertrifluormethansulfid
    • silver (I) trifluoro methyl sulfide
    • silver (trifluoromethyl)thiolate
    • silver trifluoromethanethiolate
    • trifluoromethylthiosilver
    • Trifluoromethanethiol Silver(I) Salt
    • Silver (trifluoromethyl)mercaptide
    • Trifluoromethanethiol silver salt
    • [(Trifluoromethyl)thio]silver
    • Methanethiol, trifluoro-, silver deriv. (6CI)
    • Methanethiol, trifluoro-, silver(1+) salt (9CI)
    • Silver, [(trifluoromethyl)thio]- (7CI)
    • (Trifluoromethylthio)silver(I)
    • Silver, (1,1,1-trifluoromethanethiolato-κS)-
    • CAgF3S
    • Silver(I)trifluoromethanethiolate
    • MFCD25563234
    • SY046964
    • SCHEMBL10494021
    • GZRXLNQFRQGJLU-UHFFFAOYSA-M
    • silver;trifluoromethanethiolate
    • 811-68-7
    • SILVER(1+) (TRIFLUOROMETHYL)SULFANIDE
    • MDL: MFCD25563234
    • Piscine à noyau: 1S/CHF3S.Ag/c2-1(3,4)5;/h5H;
    • La clé Inchi: SVPQZGWGYCARGG-UHFFFAOYSA-N
    • Sourire: [Ag].FC(S)(F)F

Propriétés calculées

  • Qualité précise: 208.88000
  • Masse isotopique unique: 207.87237 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 6
  • Nombre de liaisons rotatives: 1
  • Complexité: 32.3
  • Nombre d'unités de liaison covalente: 2
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 1Ų
  • Poids moléculaire: 208.94

Propriétés expérimentales

  • Le PSA: 38.80000
  • Le LogP: 1.43600

Silver(I) Trifluoromethanethiolate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A139672-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
$15.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-1g
Silver(I) trifluoromethanethiolate
811-68-7 95%
1g
¥200.0 2024-07-18
Ambeed
A139672-5g
Silver(I) trifluoromethanethiolate
811-68-7 95%
5g
$219.0 2025-02-19
eNovation Chemicals LLC
Y1197160-1g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
1g
$115 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
¥65.0 2023-09-06
TRC
S465063-50mg
Silver(I) Trifluoromethanethiolate
811-68-7
50mg
$ 65.00 2022-06-03
Ambeed
A139672-100mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
100mg
$6.0 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S862460-5g
Silver(I) Trifluoromethanethiolate
811-68-7 ≥95%
5g
¥2,450.00 2022-08-31
BAI LING WEI Technology Co., Ltd.
1952307-1G
Silver(I) trifluoromethanethiolate, 95%
811-68-7 95%
1G
¥ 998 2022-04-26
eNovation Chemicals LLC
Y1197160-5g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
5g
$150 2024-07-20

Silver(I) Trifluoromethanethiolate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  overnight, 80 °C
Référence
Synthesis of Indole-Substituted Trifluoromethyl Sulfonium Ylides by Cp*Rh(III)-Catalyzed Diazo-carbenoid Addition to Trifluoromethylthioether
Chen, Shao-Yong; et al, Journal of Organic Chemistry, 2023, 88(9), 5512-5519

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sulfur Solvents: Tetrahydrofuran ;  rt; rt → -60 °C
1.2 30 min, -60 °C; 16 h, -60 °C → rt
2.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
Référence
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
Référence
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
Référence
Visible-light-induced dehydrogenative β-trifluoromethylthiolation of tertiary amines and direct β-trifluoromethylthiolation of enamides
Song, Yaqi; et al, Organic Chemistry Frontiers, 2023, 10(20), 5284-5290

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
Référence
N-[(Trifluoromethyl)thio]saccharin: An Easily Accessible, Shelf-Stable, Broadly Applicable Trifluoromethylthiolating Reagent
Xu, Chunfa; et al, Angewandte Chemie, 2014, 53(35), 9316-9320

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
Référence
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
Référence
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
Référence
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
Référence
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Water
Référence
Silver trifluoromethylthiolate
Hervert, Katherine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-3

Silver(I) Trifluoromethanethiolate Raw materials

Silver(I) Trifluoromethanethiolate Preparation Products

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